N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
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Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide, also known as TAA1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Anticancer Applications
One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug, showcasing how structural analysis and in silico modeling can reveal potential anticancer activity targeting specific receptors like VEGFr. The compound synthesized exhibited intermolecular and intramolecular hydrogen bonds, indicating its complex interaction potential with biological targets (Sharma et al., 2018).
Antimicrobial Applications
Research on new synthetic 1,2,4-triazole derivatives revealed their cholinesterase inhibition and potential as antimicrobial agents. These compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with molecular docking studies providing insights into their binding interactions, offering a pathway for developing new antimicrobial agents (Riaz et al., 2020).
Corrosion Inhibition Applications
Another study introduced novel triazole derivatives as ecological corrosion inhibitors for mild steel, demonstrating a high inhibition performance. The investigation included electrochemical techniques and theoretical approaches, highlighting the potential of triazole derivatives in protecting against corrosion in acidic environments (Nahlé et al., 2021).
Polymer Science Applications
Research on poly(2-alkyl-2-oxazoline)s (POx) has shown the ability to accurately control thermosensitivity through well-defined gradient or random copolymerization. This highlights the potential for using similar compounds in the precise design of materials with specific thermal properties, applicable in biomedical and technological applications (Park & Kataoka, 2007).
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12(2)13-3-5-14(6-4-13)21-11-15(20)16-9-10-19-17-7-8-18-19/h3-8,12H,9-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLZZRLNBPXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-isopropylphenoxy)acetamide |
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